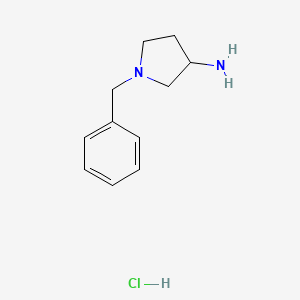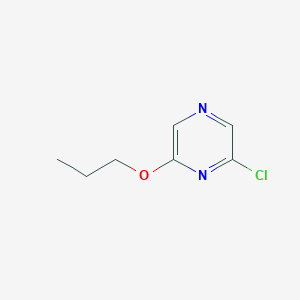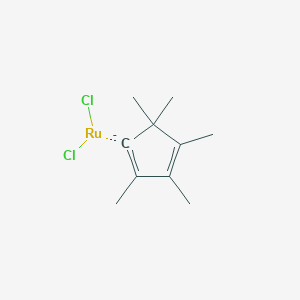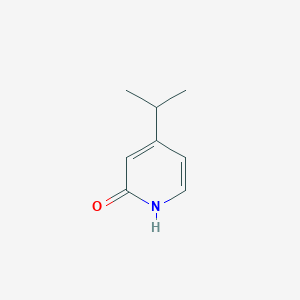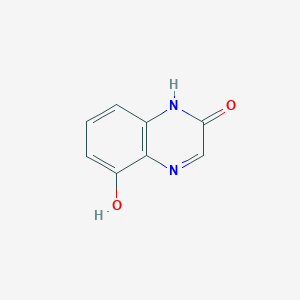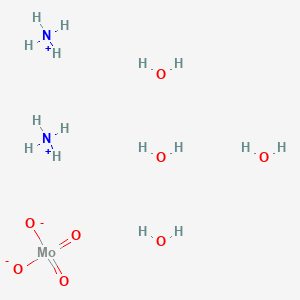![molecular formula C28H35N5O7 B1647202 2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1647202.png)
2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a tetrapeptide consisting of the amino acids proline, glutamine, phenylalanine, and tyrosine. Peptides like this one are of significant interest in biochemical research due to their potential biological activities and applications in various fields such as medicine and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, proline, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, glutamine, is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The process is repeated for phenylalanine and tyrosine.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides.
化学反応の分析
Types of Reactions
2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often involve the use of protecting groups and coupling reagents similar to those used in SPPS.
Major Products Formed
Oxidation: Oxidized tyrosine derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.
科学的研究の応用
2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including as a potential drug candidate or as a component of drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of 2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely based on the peptide’s specific sequence and modifications.
類似化合物との比較
Similar Compounds
H-Pro-Gln-Phe-OH: A similar tetrapeptide lacking the tyrosine residue.
H-Pro-Gln-Tyr-OH: A similar tetrapeptide lacking the phenylalanine residue.
H-Pro-Phe-Tyr-OH: A similar tetrapeptide lacking the glutamine residue.
Uniqueness
2-[[2-[[5-Amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid: is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of tyrosine, for example, allows for potential oxidative modifications that can be leveraged in various biochemical applications.
特性
分子式 |
C28H35N5O7 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC名 |
2-[[2-[[5-amino-5-oxo-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H35N5O7/c29-24(35)13-12-21(31-25(36)20-7-4-14-30-20)26(37)32-22(15-17-5-2-1-3-6-17)27(38)33-23(28(39)40)16-18-8-10-19(34)11-9-18/h1-3,5-6,8-11,20-23,30,34H,4,7,12-16H2,(H2,29,35)(H,31,36)(H,32,37)(H,33,38)(H,39,40) |
InChIキー |
LUJIYASBRZSIPH-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
配列 |
PQFY |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


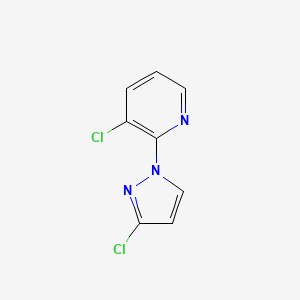
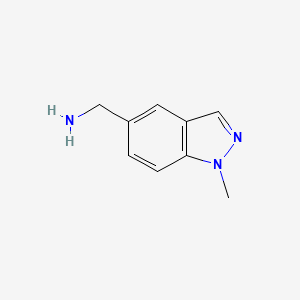
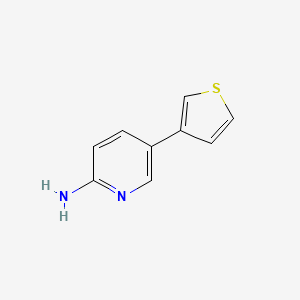
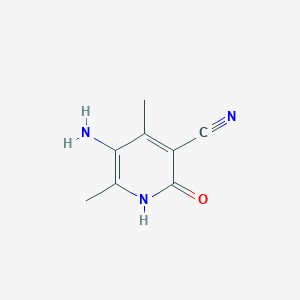
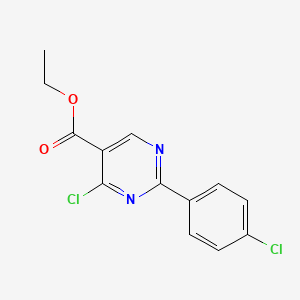
![1-[4-(Trifluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B1647140.png)
